molecular formula C21H21ClN2 B12741380 Isoquinoline, 3-(1-methyl-1,2,5,6-tetrahydro-3-pyridinyl)-1-phenyl-, hydrochloride CAS No. 92124-05-5

Isoquinoline, 3-(1-methyl-1,2,5,6-tetrahydro-3-pyridinyl)-1-phenyl-, hydrochloride

Cat. No.: B12741380
CAS No.: 92124-05-5
M. Wt: 336.9 g/mol
InChI Key: KJKLYMHRABYGKN-UHFFFAOYSA-N
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Description

Isoquinoline, 3-(1-methyl-1,2,5,6-tetrahydro-3-pyridinyl)-1-phenyl-, hydrochloride is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 3-(1-methyl-1,2,5,6-tetrahydro-3-pyridinyl)-1-phenyl-, hydrochloride typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring system. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 3-(1-methyl-1,2,5,6-tetrahydro-3-pyridinyl)-1-phenyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the isoquinoline ring to tetrahydroisoquinoline derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

Isoquinoline, 3-(1-methyl-1,2,5,6-tetrahydro-3-pyridinyl)-1-phenyl-, hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of Isoquinoline, 3-(1-methyl-1,2,5,6-tetrahydro-3-pyridinyl)-1-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A structurally related compound with similar aromatic properties.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with different chemical reactivity.

    Phenylpyridine: Another heterocyclic compound with a similar structure.

Uniqueness

Isoquinoline, 3-(1-methyl-1,2,5,6-tetrahydro-3-pyridinyl)-1-phenyl-, hydrochloride is unique due to its specific substitution pattern and the presence of both isoquinoline and pyridine rings. This structural complexity can result in distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

92124-05-5

Molecular Formula

C21H21ClN2

Molecular Weight

336.9 g/mol

IUPAC Name

3-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1-phenylisoquinoline;hydrochloride

InChI

InChI=1S/C21H20N2.ClH/c1-23-13-7-11-18(15-23)20-14-17-10-5-6-12-19(17)21(22-20)16-8-3-2-4-9-16;/h2-6,8-12,14H,7,13,15H2,1H3;1H

InChI Key

KJKLYMHRABYGKN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC=C(C1)C2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4.Cl

Origin of Product

United States

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